2,4-Dinitrophenyl α-D-Galactopyranoside
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Overview
Description
2,4-Dinitrophenyl α-D-Galactopyranoside is a synthetic compound used primarily as a substrate in enzymatic assays to determine the activity of α-galactosidase. This compound is characterized by the presence of a dinitrophenyl group attached to the galactopyranoside moiety, which makes it a useful tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl α-D-Galactopyranoside typically involves the reaction of α-D-Galactopyranoside with 2,4-dinitrophenyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl α-D-Galactopyranoside undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at optimal pH and temperature conditions for α-galactosidase activity.
Major Products Formed
Scientific Research Applications
2,4-Dinitrophenyl α-D-Galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate to measure α-galactosidase activity in various biological samples.
Molecular Biology: Used in studies involving the enzymatic breakdown of glycosides and the characterization of glycosidase enzymes.
Industrial Applications: Utilized in the production of bioactive compounds and in the synthesis of other glycosides.
Mechanism of Action
The primary mechanism of action of 2,4-Dinitrophenyl α-D-Galactopyranoside involves its hydrolysis by α-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and α-D-Galactopyranose. This reaction is essential for the breakdown of complex carbohydrates in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-Galactopyranoside: Another substrate for α-galactosidase, but with a single nitro group instead of two.
2-Nitrophenyl β-D-Galactopyranoside: Used to measure β-galactosidase activity, differing in the position of the nitro group and the type of glycosidic bond.
Uniqueness
2,4-Dinitrophenyl α-D-Galactopyranoside is unique due to the presence of two nitro groups, which enhances its reactivity and makes it a more sensitive substrate for detecting α-galactosidase activity compared to its mono-nitro counterparts .
Properties
CAS No. |
25694-52-4 |
---|---|
Molecular Formula |
C₁₂H₁₄N₂O₁₀ |
Molecular Weight |
346.25 |
Origin of Product |
United States |
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